molecular formula C7H14N2 B1217685 Cyclohexanecarboximidamide CAS No. 24722-30-3

Cyclohexanecarboximidamide

Cat. No.: B1217685
CAS No.: 24722-30-3
M. Wt: 126.2 g/mol
InChI Key: PBCFZTOCSCULAL-UHFFFAOYSA-N
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Description

Cyclohexanecarboximidamide (CAS: 24722-30-3), also known as hexahydrobenzamidine, is a cyclohexane derivative featuring a carboximidamide functional group. Its molecular formula is C₇H₁₄N₂, with a structure comprising a cyclohexane ring substituted with an amidine group (-C(=NH)NH₂) at the carboxamide position. This compound serves as a precursor or intermediate in synthesizing pharmacologically active molecules, agrochemicals, and specialty chemicals . The National Institute of Standards and Technology (NIST) provides validated spectral and physicochemical data for this compound, ensuring its reliability in research and industrial applications .

Properties

IUPAC Name

cyclohexanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCFZTOCSCULAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179458
Record name Cyclohexylcarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24722-30-3
Record name Cyclohexylcarboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024722303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylcarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarboximidamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of unwanted side products.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanecarboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to cyclohexylamine or other reduced forms.

    Substitution: The carboximidamide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides in the presence of a base.

Major Products:

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of cyclohexanecarboximidamide can be categorized into several key areas:

1. Organic Synthesis

  • This compound is utilized as a reagent in organic synthesis, particularly for creating novel high-value scaffolds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for developing complex organic molecules.

2. Biological Activity

  • Anticancer Properties : Research indicates that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown IC₅₀ values ranging from 10 μM to 20 μM against melanoma (A375), breast (MCF7), and endometrial (HeLa) cancer cells.
  • Antimicrobial Effects : The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial membrane integrity.
  • Enzyme Inhibition : this compound has shown potential in inhibiting d-amino acid oxidase, which is relevant for metabolic disorders.

3. Medical Applications

  • Ongoing research is investigating the therapeutic potential of this compound in treating conditions such as cancer and bacterial infections. Its selective inhibition of Sphingosine Kinase 1 has been noted as a promising avenue for drug development.

4. Industrial Uses

  • In industrial settings, this compound is employed in the development of new materials and chemical processes due to its reactivity and functional properties.

Case Studies and Research Findings

Numerous studies have explored the biological activities and potential applications of this compound:

  • Antiproliferative Studies : A study evaluated various derivatives for their antiproliferative properties against cancer cell lines. The most active derivatives exhibited IC₅₀ values between 10 μM and 20 μM.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound derivatives against specific bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.9 μM while maintaining low cytotoxicity profiles.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDCell LineIC₅₀ (μM)
1A37515
2MCF712
3HeLa18
4A54920

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainMIC (μM)Cytotoxicity (IC₅₀ μM)
1E. coli4.9>100
2S. aureus10>100

Mechanism of Action

The mechanism of action of cyclohexanecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Derivatives

Compound Name CAS Number Molecular Formula Key Substituents InChIKey References
This compound (base compound) 24722-30-3 C₇H₁₄N₂ None (parent structure) Not explicitly provided
4-(Aminomethyl)this compound 155542-32-8 C₈H₁₇N₃ -CH₂NH₂ at position 4 SCYHILJFOFBJDF-UHFFFAOYSA-N
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-cyclohexanecarboximidamide 184951-44-8 C₂₁H₃₃N₅O -N-linked piperazine with 2-methoxyphenyl YOQVXKBWZMKGRW-UHFFFAOYSA-N
N-(3,5-Dichlorophenyl)this compound Not provided C₁₃H₁₅Cl₂N₃ -N-linked 3,5-dichlorophenyl group Not provided
(1r,3s)-3-(Trifluoromethyl)this compound 31003-70-0 C₈H₁₃F₃N₂ -CF₃ at position 3; stereospecific (1r,3s) CJMWFGSSEGRSHR-RITPCOANSA-N

Key Observations:

Substituent Effects: The 4-(aminomethyl) derivative (CAS 155542-32-8) exhibits enhanced water solubility due to the polar -NH₂ group, making it suitable for aqueous-phase reactions . The trifluoromethyl-substituted analogue (CAS 31003-70-0) demonstrates increased lipophilicity and metabolic stability, which is advantageous in drug design .

Stereochemical Influence :

  • The (1r,3s)-trifluoromethyl derivative highlights how stereochemistry impacts biological activity. Enantiomeric forms may exhibit differing binding affinities or toxicity profiles .

Electronic Modifications :

  • Aryl substitutions (e.g., 3,5-dichlorophenyl in ) introduce electron-withdrawing effects, altering reactivity in nucleophilic reactions or enzyme interactions.

Physicochemical Properties

  • Polarity: The parent compound is moderately polar, but derivatives like the 4-(aminomethyl) variant are more polar due to -NH₂ .
  • Stability : Amidines are generally stable under acidic conditions but may hydrolyze in strong bases. The trifluoromethyl derivative’s stability is enhanced by the electron-withdrawing -CF₃ group .

Biological Activity

Cyclohexanecarboximidamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a carboximidamide group. Its molecular formula is C7H14N2C_7H_{14}N_2, and it exhibits properties that make it suitable for various biological applications.

Research indicates that this compound acts as an inhibitor of specific protein kinases, particularly PIM kinases (Pim-1 and Pim-3). These kinases are implicated in several malignancies and inflammatory diseases, making them attractive targets for therapeutic intervention . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
PIM Kinase InhibitionReduces cell proliferation
Anti-inflammatoryPotential use in autoimmune diseases
AntimicrobialActivity against Gram-positive bacteria

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies, it was found to exhibit activity against Gram-positive bacteria, although it was less effective against Gram-negative strains . This selective activity suggests potential for development as an antibiotic agent.

Case Studies

  • Inflammatory Bowel Disease Model : A study demonstrated the efficacy of this compound in a mouse model of inflammatory bowel disease. The compound significantly reduced inflammation markers and improved clinical scores in treated mice, indicating its potential as a therapeutic agent for inflammatory conditions .
  • Cancer Cell Lines : In vitro assays using various cancer cell lines showed that this compound effectively inhibited cell growth. The compound's mechanism involves the downregulation of PIM kinases, leading to enhanced apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclohexane ring or the carboximidamide functional group can significantly alter its biological activity. For instance, substituents that enhance solubility and cellular uptake may improve its therapeutic potential against specific diseases .

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Alkyl Chain LengthIncreased potency against certain bacteria
Aromatic SubstituentsEnhanced selectivity for PIM kinase inhibition

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future investigation:

  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in human subjects.
  • Combination Therapies : Exploring its use in combination with other therapeutics could enhance its effectiveness, particularly in cancer treatment.
  • Expanded Applications : Investigating its potential in treating other diseases mediated by PIM kinases or involving inflammatory processes may reveal additional therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboximidamide
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboximidamide

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